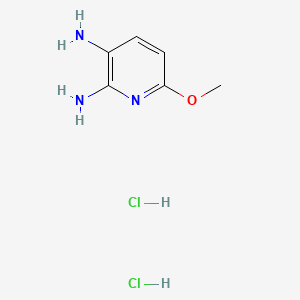

6-Methoxypyridine-2,3-diamine dihydrochloride

描述

Historical Context and Development

The historical development of this compound is intrinsically linked to the evolution of synthetic organic chemistry and the industrial demand for specialized chemical intermediates. The compound's significance first emerged in the context of hair dye chemistry, where substituted diaminopyridines were recognized for their exceptional properties as dye intermediates. German patent DE 3233540 represents one of the earliest documented applications, disclosing oxidation hair dye compositions consisting of 2,3-diamino-6-methoxy pyridine and aromatic amines or diamines as precursors.

The foundational work by Voker in 1991 provided crucial insights into the potential of pyridine derivatives for hair dyeing applications. This comprehensive investigation examined approximately 100 pyridines for their suitability as hair dyeing materials, ultimately identifying 2,3-diamino-6-methoxypyridine dihydrochloride as one of the most promising oxidative dye couplers. This research established the compound's position as a highly effective intermediate, setting the stage for subsequent industrial development.

United States Patent No. 3,200,040 further solidified the compound's importance by disclosing compositions suitable for oxidative dyeing of hair, specifically highlighting 6-methoxy-2,3-diaminopyridine as a key dye intermediate. The patent landscape continued to evolve with JP Patent No. 9241259, which disclosed processes for the preparation of 2,3-diamino-6-methoxypyridine and its utilization in the synthesis of 2-mercaptoimidazole condensed ring compounds.

A significant breakthrough in the compound's development occurred with the publication of United States Patent No. 7256295B2 in 2005, which provided a novel and industrially suitable process for producing 2,3-diamino-6-methoxypyridine using cost-efficient and non-hazardous raw materials. This patent addressed the limitations of earlier synthetic approaches, particularly the challenges associated with catalyst leaching and poisoning in catalytic reduction methods.

The synthesis methodology described in this patent involved a multi-step process beginning with 2,6-dichloropyridine, which undergoes nitration to form 2,6-dichloro-3-nitropyridine, followed by ammonolysis to produce 2-amino-6-chloro-3-nitropyridine. Subsequently, methoxylation using sodium methoxide yields 2-amino-6-methoxy-3-nitropyridine, which is then reduced using metallic reduction agents to form the dihydrochloride salt.

Significance in Chemical Research

The significance of this compound in chemical research extends far beyond its initial applications in dye chemistry. The compound has established itself as a versatile synthetic intermediate with applications spanning multiple domains of organic chemistry and materials science. Its structural features, particularly the presence of both amino and methoxy functional groups on the pyridine ring, make it an ideal precursor for the synthesis of complex heterocyclic compounds.

Research investigations have demonstrated the compound's utility in the synthesis of substituted imidazole derivatives, representing a significant expansion of its chemical applications. The preparation of 2-mercaptoimidazole condensed ring compounds using this compound as a starting material exemplifies the compound's versatility in heterocyclic synthesis. This application is particularly significant given the importance of imidazole derivatives in pharmaceutical chemistry and materials science.

The compound's role as a precursor in hair dye formulations has also contributed to extensive research in cosmetic chemistry. Studies have indicated that this compound interacts with skin and hair proteins during the dyeing process, forming stable dye products through oxidative coupling reactions. The oxidation process, typically facilitated by hydrogen peroxide, results in the formation of complex chromophoric structures that provide the desired color properties.

Contemporary research has explored the compound's potential applications beyond traditional uses. The molecular structure of this compound, characterized by its pyridine ring substituted with methoxy and amino groups, presents opportunities for participation in diverse chemical reactions including oxidation, reduction, and substitution processes. These reactions are typically conducted under controlled temperature and pH conditions to ensure optimal outcomes and product selectivity.

The compound's physical properties have been extensively characterized, with a melting point range of 167-171°C and enhanced solubility in aqueous solutions due to its dihydrochloride salt form. These properties make it particularly suitable for various industrial applications where aqueous processing is preferred.

Table 1: Physical and Chemical Properties of this compound

Position within Pyridine Derivative Classifications

This compound occupies a distinctive position within the broader classification of pyridine derivatives, representing a specific subcategory of substituted diaminopyridines. Pyridine derivatives constitute a vast family of heterocyclic compounds characterized by their six-membered aromatic ring containing one nitrogen atom. The structural diversity within this family arises from various substitution patterns and functional group modifications that significantly influence the compounds' chemical and biological properties.

Within the pyridine derivative classification system, this compound belongs to the subcategory of polysubstituted pyridines, specifically those containing both amino and alkoxy substituents. This particular substitution pattern places it among the more complex pyridine derivatives, distinguishing it from simpler mono-substituted or unsubstituted pyridine compounds.

The compound's classification as a diaminopyridine is particularly significant, as this group represents one of the most chemically versatile subcategories within pyridine chemistry. Diaminopyridines are characterized by the presence of two amino groups on the pyridine ring, which confer unique reactivity patterns and make them valuable intermediates in organic synthesis. The specific positioning of the amino groups at the 2 and 3 positions, combined with the methoxy group at the 6 position, creates a unique electronic environment that influences the compound's chemical behavior.

The electronic structure of this compound reflects the general characteristics of pyridine derivatives, where the nitrogen atom in the ring creates an electron-deficient aromatic system. The presence of electron-donating amino groups and the electron-donating methoxy group creates a complex electronic distribution that affects both the compound's reactivity and its interaction with other chemical species.

Within the broader context of heteroaromatic chemistry, this compound represents an important example of how strategic substitution can modify the properties of basic heterocyclic frameworks. The compound demonstrates the principle that systematic structural modifications can lead to materials with highly specific and valuable properties for targeted applications.

Table 2: Classification Hierarchy of this compound

| Classification Level | Category | Specific Designation |

|---|---|---|

| Broad Chemical Class | Heterocyclic Compounds | Nitrogen-containing aromatic compounds |

| Ring System | Pyridine Derivatives | Six-membered nitrogen heterocycles |

| Substitution Pattern | Polysubstituted Pyridines | Multiple functional group substituents |

| Functional Groups | Diaminopyridines | Two amino group substituents |

| Specific Compound | Methoxy-diaminopyridines | Amino and methoxy substituted |

| Salt Form | Dihydrochloride Salts | Enhanced water solubility |

The position of this compound within pyridine derivative classifications also reflects its relationship to other important chemical families. The compound serves as a bridge between simple pyridine chemistry and more complex heterocyclic systems, particularly imidazole derivatives, which can be synthesized using diaminopyridines as starting materials. This relationship highlights the compound's role as a synthetic intermediate and its importance in the construction of more complex molecular architectures.

Contemporary research continues to explore the boundaries of pyridine derivative chemistry, with this compound serving as a model compound for understanding structure-activity relationships within this important chemical family. The compound's well-characterized properties and established synthetic routes make it an ideal platform for investigating new chemical transformations and applications within the broader context of heterocyclic chemistry.

属性

IUPAC Name |

6-methoxypyridine-2,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.2ClH/c1-10-5-3-2-4(7)6(8)9-5;;/h2-3H,7H2,1H3,(H2,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTXXPTXSCLIIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30240917 | |

| Record name | 6-Methoxy-2,3-pyridinediamine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30240917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94166-62-8 | |

| Record name | 6-Methoxy-2,3-pyridinediamine HCl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094166628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy-2,3-pyridinediamine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30240917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxypyridine-2,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIAMINO-6-METHOXYPYRIDINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I60KKO0GSO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthesis of 2,6-Dichloro-3-nitropyridine

- Starting Material: 2,6-Dichloropyridine

- Reaction: Nitration using a mixture of concentrated sulfuric acid and nitric acid

- Conditions: The reaction mixture is cooled and poured into ice water to precipitate 2,6-dichloro-3-nitropyridine, which is then collected by filtration

- Notes: This step is well-documented and forms the basis for subsequent transformations.

Ammonolysis to 2-Amino-6-chloro-3-nitropyridine

- Reaction: 2,6-Dichloro-3-nitropyridine undergoes ammonolysis using aqueous ammonia in methanol

- Conditions: Temperature maintained at 35–40 °C

- Isolation: Product obtained by filtration after reaction completion

- Significance: This step replaces one chlorine atom with an amino group, setting the stage for methoxylation.

Methoxylation to 2-Amino-3-nitro-6-methoxypyridine

- Reaction: Methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in methanol

- Conditions: Temperature between 10–60 °C, preferably 25–30 °C; molar ratio of sodium methoxide 1.0–1.5 (optimal ~1.05)

- Workup: Reaction quenched in water at 10–40 °C, product isolated by filtration

- Outcome: Introduction of methoxy group at the 6-position, critical for final compound structure.

Reduction to 2,3-Diamino-6-methoxypyridine Dihydrochloride

- Reaction: Metallic reduction of 2-amino-6-methoxy-3-nitropyridine in aqueous acidic medium

- Reducing Agents: Iron, tin, zinc, tin chloride, zinc chloride, or preferably stannous chloride dihydrate

- Conditions: Concentrated hydrochloric acid, temperature 25–80 °C, optimal 35–40 °C, reaction time 5–6 hours

- Isolation: After cooling, the dihydrochloride salt is collected by filtration

- Yield and Purity: Yields up to 86.4%, purity by HPLC ~99%

- Notes: This step is crucial and must be carefully controlled to avoid incomplete reduction or side reactions.

Neutralization to Free Base (Optional)

- Process: Suspension of 2,3-diamino-6-methoxypyridine dihydrochloride in water or alcohol, pH adjusted to 7–8 (preferably 7.5) using bases such as aqueous ammonia

- Conditions: Temperature 10–30 °C, preferably 15 °C

- Isolation: Precipitated free base filtered and dried

- Yield: Approximately 92% with high purity (HPLC ~99%)

- Purpose: To obtain the free base form if required for further applications.

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2,6-Dichloropyridine | H2SO4/HNO3, nitration, ice water quench | 2,6-Dichloro-3-nitropyridine | - | - | Precipitation and filtration |

| 2 | 2,6-Dichloro-3-nitropyridine | Aqueous ammonia in methanol, 35–40 °C | 2-Amino-6-chloro-3-nitropyridine | - | - | Ammonolysis, filtration |

| 3 | 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide in methanol, 25–30 °C | 2-Amino-3-nitro-6-methoxypyridine | - | - | Methoxylation, filtration |

| 4 | 2-Amino-3-nitro-6-methoxypyridine | Stannous chloride dihydrate, conc. HCl, 35–40 °C, 5–6 h | 2,3-Diamino-6-methoxypyridine dihydrochloride | 86.4 | 99.0% | Metallic reduction, filtration |

| 5 | 2,3-Diamino-6-methoxypyridine dihydrochloride | Neutralization with aqueous ammonia, 15 °C, pH 7–8 | 2,3-Diamino-6-methoxypyridine (free base) | 92.0 | 99.01% | Optional neutralization and isolation |

The metallic reduction step is optimized using stannous chloride dihydrate in concentrated hydrochloric acid at 35–40 °C, providing high yield and purity. Alternative reducing agents like iron or zinc are less preferred due to lower selectivity or handling difficulties.

Methoxylation using sodium methoxide is efficient at mild temperatures (25–30 °C) with a slight excess of sodium methoxide (1.05 molar ratio) to ensure complete substitution without side reactions.

The ammonolysis step is critical for introducing the amino group at the 2-position and is performed under mild conditions to avoid decomposition or overreaction.

The neutralization step to obtain the free base is conducted under controlled pH and temperature to maximize yield and purity, with aqueous ammonia being the preferred base.

The entire synthetic route emphasizes the use of cost-effective and non-hazardous raw materials, making the process commercially viable and scalable.

The preparation of 6-Methoxypyridine-2,3-diamine dihydrochloride involves a well-defined multi-step synthetic process starting from 2,6-dichloropyridine. Key steps include nitration, ammonolysis, methoxylation, and metallic reduction, followed by optional neutralization. The process is optimized for high yield, purity, and commercial viability using cost-effective reagents and mild reaction conditions. This detailed methodology is supported by patent literature and industrial research, providing a reliable foundation for laboratory synthesis and scale-up production.

化学反应分析

Types of Reactions

6-Methoxypyridine-2,3-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce a variety of substituted pyridines .

科学研究应用

Chemistry

6-Methoxypyridine-2,3-diamine dihydrochloride is utilized as a building block in organic synthesis. Its methoxy and diamine functionalities facilitate the formation of complex organic molecules. This compound is essential for creating heterocyclic compounds and pharmacophores that are crucial in drug development.

Biology

In biological research, the compound is employed in biochemical assays and molecular biology experiments. It has been shown to interact with enzymes and receptors, modulating their activity. This property makes it valuable in studying enzyme inhibition and receptor modulation, particularly in oncology and infectious diseases.

Industrial Applications

The compound is also used in the production of dyes and pigments. Its ability to form stable complexes with other chemical agents allows it to serve as an effective precursor in hair dye formulations. The interaction with primary intermediates leads to vibrant color outcomes when combined with oxidizing agents like hydrogen peroxide.

Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant bacterial strains. The mechanism was linked to the inhibition of bacterial cell wall synthesis, showcasing its potential as an antibacterial agent.

Cancer Cell Apoptosis

In vitro experiments indicated that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways. This suggests that the compound could be developed into a therapeutic agent for cancer treatment.

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Primary Use |

|---|---|---|

| 6-Methoxy-2-methylamino-3-aminopyridine hydrochloride | Similar amine groups | Hair dye precursor |

| 3-Amino-6-methoxy-2-(methylamino)pyridine hydrochloride | Contains amino groups | Hair dye formulations |

| 4-Amino-3-methoxypyridine hydrochloride | Different positioning of functional groups | Pharmaceutical applications |

作用机制

The mechanism of action of 6-Methoxypyridine-2,3-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 6-Methoxypyridine-2,3-diamine dihydrochloride

- CAS No.: 94166-62-8

- Molecular Formula : C₆H₁₁Cl₂N₃O

- Molecular Weight : 212.08 g/mol

- Structure : A pyridine derivative with methoxy (-OCH₃) and two amine (-NH₂) groups at positions 6, 2, and 3, respectively, stabilized as a dihydrochloride salt .

Applications :

Primarily used as a hair dye ingredient (INCI name: 6-Methoxy-2,3-Pyridinediamine HCl), where it functions as an oxidative dye precursor. Its dihydrochloride form enhances stability and solubility in cosmetic formulations .

Synthesis :

Produced via catalytic hydrogenation of 6-methoxy-3-nitropyridin-2-amine using Pd/C under H₂, yielding the unstable intermediate 6-methoxypyridine-2,3-diamine (48), which is immediately converted to the dihydrochloride salt for stabilization .

Physicochemical Properties :

Comparison with Structurally Similar Compounds

Pyridine-2,3-diamine Dihydrochloride

6-Methoxy-N²-Methylpyridine-2,3-diamine Dihydrochloride (HC Blue No. 7)

- CAS No.: 83732-72-3 (dihydrochloride)

- Molecular Formula : C₇H₁₃Cl₂N₃O

- Key Differences: Features a methyl group on the N²-amino group. This modification enhances lipophilicity, improving penetration in hair dye formulations but may increase allergenicity .

- Applications: Widely used in oxidative hair dyes under the trade name "HC Blue No. 7" .

Methyl 6-[(Methylamino)methyl]pyridine-3-carboxylate Dihydrochloride

- CAS No.: 1909336-84-0

- Molecular Formula : C₁₀H₁₆Cl₂N₂O₂

- Key Differences: Contains a carboxylate ester and methylaminomethyl group, enabling diverse reactivity (e.g., as a pharmaceutical intermediate). The dihydrochloride form ensures solubility in polar solvents .

- Applications : Utilized in drug discovery and materials science, contrasting with the cosmetic focus of this compound .

Comparative Analysis Table

生物活性

6-Methoxypyridine-2,3-diamine dihydrochloride is a compound with notable biological activity, primarily studied for its potential applications in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₈Cl₂N₃O

- Molecular Weight : Approximately 189.62 g/mol

- Appearance : Solid (often a white to off-white powder)

The compound features a pyridine ring substituted with methoxy and amino groups at the 2 and 3 positions, which is critical for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , making it a candidate for developing new antibiotics. Its structure allows it to interact effectively with various biological targets, potentially modulating enzymatic activities associated with microbial resistance.

Neuropharmacological Effects

The compound has been investigated for its role as a positive allosteric modulator of GABA_A receptors. This property suggests potential applications in treating anxiety disorders and other neuropsychiatric conditions by enhancing inhibitory neurotransmission.

Cytotoxicity and Cancer Research

Emerging studies have highlighted the compound's potential in cancer therapy . Preliminary results show that derivatives synthesized from this compound can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. These derivatives demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin .

The biological activity of this compound is primarily attributed to its ability to bind specific enzymes and receptors:

- Enzyme Modulation : The compound may inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular processes.

- Receptor Interaction : Its interaction with GABA_A receptors suggests that it can modify neurotransmitter signaling pathways, which is crucial for developing treatments for neurological disorders .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

These findings indicate that while the compound possesses therapeutic potential, careful consideration of its toxicity is necessary.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of 6-Methoxypyridine-2,3-diamine showed significant antimicrobial activity against resistant strains of bacteria. The mechanism was linked to the inhibition of bacterial cell wall synthesis.

- Cancer Cell Apoptosis : In vitro experiments revealed that specific derivatives induced apoptosis in cancer cells via mitochondrial pathways, suggesting their potential as anticancer agents.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methoxypyridine-2,3-diamine dihydrochloride in academic settings?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") followed by HCl-mediated deprotection. For example, a related dihydrochloride compound was synthesized by reacting an alkyne with an azide-containing precursor under CuSO₄/ascorbate conditions (yield: 97%), followed by Boc-group removal using HCl (yield: 95%) . Adaptations may include optimizing reaction time, solvent (e.g., THF/water mixtures), and stoichiometry. Post-synthesis purification via recrystallization or column chromatography is recommended.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the methoxy group (δ ~3.8–4.0 ppm for OCH₃) and amine protons (δ ~5–7 ppm). Compare with reference spectra of analogous pyridine derivatives .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>98% by peak area).

- Mass Spectrometry (MS) : ESI-MS should show a molecular ion peak at m/z 226.104 (C₇H₁₃Cl₂N₃O) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : The compound is classified under hazard code Xi (irritant). Key precautions:

- Use PPE (gloves, goggles) and work in a fume hood.

- Acute toxicity data (oral LD₅₀ in mice: 500 mg/kg) suggest moderate toxicity; avoid ingestion/inhalation .

- Store in airtight containers at 2–8°C, away from oxidizing agents. Waste must be neutralized and disposed via licensed chemical waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability studies under varying pH conditions?

- Methodological Answer : Stability discrepancies (e.g., degradation in acidic vs. basic media) require controlled experiments:

- Experimental Design : Prepare buffered solutions (pH 1–14) and incubate the compound at 25°C/37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Data Analysis : Use LC-MS to identify degradation products (e.g., demethylation or ring-opening byproducts). Cross-reference with stability data from structurally similar dihydrochlorides (e.g., impurity profiles in pharmaceutical standards) .

Q. What pharmacological mechanisms could be explored for repurposing this compound beyond hair dye applications?

- Methodological Answer :

- Target Identification : Screen against epigenetic enzymes (e.g., LSD1 inhibitors like Bomedemstat dihydrochloride, which modulate histone methylation ).

- In Vitro Assays : Use HEK293 or cancer cell lines to assess cytotoxicity (MTT assay) and apoptosis markers (Annexin V/PI staining). Compare with known dihydrochloride-based inhibitors .

- Structure-Activity Relationship (SAR) : Modify the methoxy or amine groups to enhance binding affinity, guided by molecular docking (e.g., AutoDock Vina) .

Q. How can analytical methods be developed to quantify trace impurities in bulk synthesis?

- Methodological Answer :

- Impurity Profiling : Reference pharmaceutical impurity standards (e.g., EP/BP/USP guidelines) to identify common byproducts like dechlorinated or oxidized derivatives .

- HPLC Method Development : Optimize gradient elution (e.g., 5–95% acetonitrile over 30 min) with UV detection at 254 nm. Validate sensitivity (LOQ ≤ 0.1%) and reproducibility (RSD < 2%) .

- Quantitative NMR (qNMR) : Use deuterated solvents and an internal standard (e.g., maleic acid) to quantify impurities at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。